N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide
CAS No.:
Cat. No.: VC14545243
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H15ClN4O2 |
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Molecular Weight | 330.77 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C16H15ClN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) |
Standard InChI Key | KMPHWAGSDPATHS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide comprises three distinct domains:
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Isoxazole Ring: A five-membered aromatic heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
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4-Chlorophenyl Substituent: A benzene ring with a chlorine atom at the para position, linked to the isoxazole’s fifth carbon.
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Propyl-Imidazole Carboxamide Side Chain: A carboxamide group at the isoxazole’s third carbon, connected to a propyl chain terminating in an imidazole moiety.
Table 1: Key Physicochemical Properties
The chlorine atom enhances electronegativity, potentially improving receptor binding, while the imidazole moiety may facilitate hydrogen bonding with biological targets .
Synthetic Pathways and Optimization
Synthesis of this compound likely involves multi-step reactions, as inferred from analogous isoxazole and imidazole derivatives:
Isoxazole Ring Formation
The isoxazole core is typically synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For example, reaction of 4-chlorobenzonitrile oxide with propargyl alcohol yields 5-(4-chlorophenyl)isoxazole-3-carboxylic acid .
Purification and Characterization
Chromatographic techniques (e.g., HPLC) ensure purity, while structural validation employs NMR, MS, and IR spectroscopy .
Biological Activities and Mechanistic Insights
While direct pharmacological data on this compound are sparse, structurally related molecules exhibit diverse activities:
Antimicrobial Activity
Pyrazole and isoxazole analogs demonstrate broad-spectrum antimicrobial effects. The 4-chlorophenyl group may disrupt microbial cell membranes via hydrophobic interactions .
Enzyme Inhibition
Isoxazole carboxamides in US10428029B2 inhibit kinases and cyclooxygenases . The carboxamide’s hydrogen-bonding capacity is critical for enzyme active-site binding .
Applications in Drug Development
Comparative Analysis with Structural Analogs
Table 3: Structural Analogs and Their Features
The chlorine atom in the target compound may improve target affinity compared to methoxy or phenyl groups, albeit at the cost of reduced solubility .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability.
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Pharmacokinetics: Low solubility may limit bioavailability, requiring formulation advances.
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Target Validation: Detailed mechanistic studies are needed to confirm putative targets.
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